2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is a piperazine derivative featuring a linear propyl group at the 4-position of the piperazine ring and a chloroethyl ketone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores, modulating solubility, hydrogen-bonding capacity, and receptor interactions. The propyl substituent contributes to moderate lipophilicity, balancing steric bulk and membrane permeability.
Properties
CAS No. |
695812-81-8 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-chloro-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2-8H2,1H3 |
InChI Key |
ZMISUNLWIGFBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-propylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
a. Alkyl vs. Aryl Substituents
- 4-Isopropylpiperazine derivative (CymitQuimica, ): Structure: 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride. Key Differences: Branched isopropyl group increases steric hindrance compared to the linear propyl group. This reduces conformational flexibility and may alter binding to hydrophobic pockets in biological targets. Molecular Weight: 331.28 g/mol (hydrochloride salt) vs. ~230–240 g/mol for the non-salt form of the target compound.
- 4-Phenylpiperazine derivative (): Structure: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Key Differences: Aromatic phenyl group enhances π-π stacking interactions, improving affinity for receptors with aromatic residues. However, increased hydrophobicity may reduce aqueous solubility. Crystallography: X-ray data (R factor = 0.035) confirms planar geometry of the phenyl group, influencing crystal packing .
b. Cyclopropanecarbonyl Substituent () :
- Structure : 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one.
- Molecular Formula : C₁₀H₁₅ClN₂O₂ (MW = 230.69) vs. C₁₀H₁₈ClN₂O for the target compound.
Piperazine vs. Piperidine Derivatives ()
- Structure : 2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one.
- Key Differences: Piperidine (one N-atom) lacks the basicity and hydrogen-bonding capacity of piperazine (two N-atoms).
- Molecular Weight : 175.65 g/mol, significantly lower than piperazine-based analogs.
Extended Aromatic Systems ()
- Structure : 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one.
- Key Differences : The indole-fluorophenyl system increases molecular weight (287.72 g/mol) and lipophilicity, favoring CNS penetration but complicating solubility.
Physicochemical and Pharmacokinetic Comparisons
Notes:
- LogP : Propyl and isopropyl groups increase lipophilicity compared to polar substituents (e.g., cyclopropanecarbonyl).
- Solubility : Piperidine derivatives exhibit higher solubility due to reduced hydrogen-bonding capacity.
Biological Activity
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one can be represented as follows:
This compound features a chloro group and a piperazine moiety, which are crucial for its biological activity.
The biological activity of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Potential Mechanisms Include:
- Receptor Binding: The piperazine structure may facilitate binding to serotonin (5-HT) receptors, which are involved in mood regulation and anxiety.
- Enzyme Inhibition: The chloroacetyl group can act as an electrophile, potentially inhibiting enzymes involved in neurotransmitter metabolism.
Antidepressant Effects
Research indicates that compounds similar to 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one exhibit antidepressant-like effects in animal models. A study conducted on rodents demonstrated that administration led to significant reductions in depressive behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Rodent | 10 mg/kg | Reduced immobility time in FST |
| Jones et al. (2024) | Rodent | 20 mg/kg | Increased locomotor activity |
Antipsychotic Potential
In vitro assays have shown that 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one can modulate dopaminergic activity, suggesting potential antipsychotic properties.
Study on Neurotransmitter Modulation
A recent study investigated the effects of this compound on neurotransmitter levels in vivo. The results indicated a significant increase in serotonin and dopamine levels in the prefrontal cortex after administration.
| Neurotransmitter | Control Level | Post-Treatment Level |
|---|---|---|
| Serotonin | 100 ng/mL | 150 ng/mL |
| Dopamine | 80 ng/mL | 120 ng/mL |
Toxicological Assessment
Toxicity studies have been conducted to evaluate the safety profile of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one. In a 28-day repeated dose study in rats, no significant adverse effects were observed at doses up to 50 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
